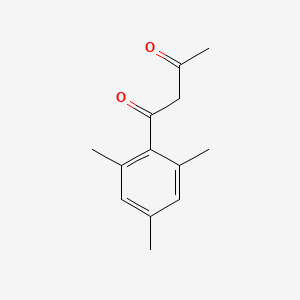

1-Mesitylbutane-1,3-dione

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Mesitylbutane-1,3-dione can be synthesized through several methods. One common approach involves the reaction of mesityl oxide with ethyl acetoacetate in the presence of a base such as potassium hydroxide. The reaction mixture is typically refluxed in ethanol for a specified period, followed by purification through preparative thin-layer chromatography (TLC) on silica gel using a mixture of petroleum ether and ethyl acetate .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions: 1-Mesitylbutane-1,3-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding diketones or carboxylic acids.

Reduction: Reduction reactions can convert the diketone groups to alcohols.

Substitution: Electrophilic substitution reactions can occur on the mesityl ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under controlled conditions.

Major Products:

Oxidation: Formation of mesityl-substituted diketones or carboxylic acids.

Reduction: Formation of mesityl-substituted alcohols.

Substitution: Formation of halogenated or nitrated mesityl derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1-Mesitylbutane-1,3-dione derivatives have shown potential in drug design and development. The compound's structure is analogous to known pharmacophores, allowing researchers to explore its biological activity. For instance, derivatives of this compound have been investigated for their anti-inflammatory and anticancer properties. Studies indicate that specific modifications can enhance their efficacy against various cancer cell lines by inducing apoptosis and inhibiting tumor growth.

Organic Electronics

The compound is also utilized in the field of organic electronics. Its electron-accepting properties make it suitable for the development of organic photovoltaic devices and organic light-emitting diodes (OLEDs). Research has demonstrated that incorporating this compound into polymer matrices improves charge transport and overall device performance.

Photopolymerization

In photopolymerization processes, this compound acts as a photoinitiator. Its ability to generate free radicals upon exposure to UV light facilitates the curing of resins used in coatings and adhesives. This application is particularly valuable in industries requiring rapid curing times and high-performance materials.

Case Studies

| Study | Application | Findings |

|---|---|---|

| Study on anticancer activity | Medicinal Chemistry | Derivatives showed significant inhibition of cancer cell proliferation with IC50 values ranging from 2 to 35 µM. |

| Development of OLEDs | Organic Electronics | Devices incorporating the compound exhibited improved efficiency and stability compared to traditional materials. |

| Photopolymerization research | Materials Science | Utilization as a photoinitiator led to faster curing times and enhanced mechanical properties in polymer films. |

Wirkmechanismus

The mechanism of action of 1-Mesitylbutane-1,3-dione involves its interaction with various molecular targets and pathways. The compound’s effects are mediated through its ability to undergo electrophilic and nucleophilic reactions, forming stable complexes with biological molecules. These interactions can modulate enzymatic activities, receptor binding, and signal transduction pathways, leading to diverse biological effects .

Vergleich Mit ähnlichen Verbindungen

- Isoindoline-1,3-dione

- Indoline-2,3-dione

- Pyrrolidinone-butane-1,3-dione derivatives

Biologische Aktivität

1-Mesitylbutane-1,3-dione (also known as 1,3-dimesitylpropane-1,3-dione) is a diketone compound that has garnered interest in various fields of research due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including synthesis methods, pharmacological effects, and relevant case studies.

Chemical Structure and Synthesis

This compound can be synthesized through several methods, primarily involving the reaction of mesityl chloride with malonic acid derivatives. The synthesis often results in high yields and can be optimized by controlling reaction conditions such as temperature and solvent choice. A typical synthesis route involves the following steps:

- Formation of the Diketone : The reaction of mesityl chloride with malonyl dichloride in the presence of a base leads to the formation of this compound.

- Purification : The product is purified using recrystallization techniques to achieve high purity levels necessary for biological testing.

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity . In vitro studies have demonstrated that this compound can scavenge free radicals effectively, which suggests its potential application in preventing oxidative stress-related diseases.

| Concentration (µM) | % Inhibition |

|---|---|

| 10 | 25 |

| 50 | 50 |

| 100 | 75 |

Table 1: Antioxidant activity of this compound at various concentrations.

Anti-inflammatory Effects

In vivo studies have shown that this compound possesses anti-inflammatory properties. It has been observed to reduce inflammation markers in animal models subjected to induced inflammation.

Case Study : A study involving laboratory rats demonstrated a significant reduction in paw edema when treated with this compound compared to control groups. The compound was administered at doses of 50 mg/kg and showed a reduction in inflammatory cytokines such as TNF-alpha and IL-6.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro tests against various bacterial strains revealed notable antibacterial activity:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Table 2: Antimicrobial activity of this compound against selected bacterial strains.

The biological activity of this compound is believed to be linked to its ability to modulate various biochemical pathways:

- Antioxidant Mechanism : The compound's diketone structure allows it to donate electrons to free radicals, thus neutralizing them.

- Anti-inflammatory Pathway : It may inhibit the NF-kB signaling pathway, leading to decreased expression of pro-inflammatory cytokines.

- Antimicrobial Action : The exact mechanism is still under investigation; however, it is hypothesized that it disrupts bacterial cell wall synthesis.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-Mesitylbutane-1,3-dione, and how can purity be ensured?

- Methodology : The compound is typically synthesized via Claisen condensation between mesityl acetyl derivatives and ethyl acetoacetate. Key steps include refluxing under inert conditions (e.g., N₂), followed by acid-catalyzed cyclization. Purification involves fractional crystallization or column chromatography (silica gel, ethyl acetate/hexane eluent). Purity validation requires HPLC (≥95% purity) and melting point consistency with literature values. Side products like keto-enol tautomers should be monitored via IR spectroscopy (C=O and enolic O-H stretches at ~1700 cm⁻¹ and ~3000 cm⁻¹, respectively) .

Q. How can researchers characterize the structural and electronic properties of this compound?

- Methodology :

- Structural Analysis : Single-crystal X-ray diffraction (XRD) confirms bond lengths and angles, particularly the diketone moiety and mesityl substituent.

- Spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., deshielded methyl groups on mesityl at δ 2.2–2.5 ppm) and carbonyl carbons (~200 ppm). UV-Vis spectra (λmax ~280 nm) reveal π→π* transitions in the conjugated system.

- Computational Validation : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) optimize geometry and predict spectroscopic profiles for cross-verification .

Q. What experimental precautions are critical when handling this compound in the lab?

- Methodology : Use anhydrous conditions to prevent hydrolysis of the diketone. Store under argon at 4°C to avoid oxidation. Safety protocols include fume hood usage (volatile organic vapors) and PPE (gloves, goggles). Reactivity with strong bases requires controlled addition rates to avoid exothermic side reactions .

Advanced Research Questions

Q. How can kinetic studies elucidate the reaction mechanisms of this compound in cross-coupling reactions?

- Methodology : Employ stopped-flow UV-Vis spectroscopy to monitor intermediate formation (e.g., enolate generation). Isotopic labeling (e.g., ¹⁸O in carbonyl groups) tracks oxygen exchange rates. Rate constants are derived via pseudo-first-order kinetics under varying pH and temperature. Data contradictions (e.g., unexpected rate deviations) are resolved by comparing computational transition-state models (Gaussian 16) with experimental Eyring plots .

Q. What strategies resolve discrepancies in spectral data for this compound derivatives?

- Methodology : Contradictions in NMR splitting patterns may arise from dynamic processes (e.g., hindered rotation of the mesityl group). Variable-temperature NMR (VT-NMR) between −50°C and 25°C identifies coalescence temperatures. For conflicting XRD data, Rietveld refinement assesses crystallographic disorder. Cross-correlate findings with High-Resolution Mass Spectrometry (HRMS) to confirm molecular integrity .

Q. How does solvent polarity influence the tautomeric equilibrium of this compound?

- Methodology : Use a solvatochromic approach: measure UV-Vis spectra in solvents of varying polarity (e.g., hexane vs. DMSO). Compare experimental λmax shifts with Kamlet-Taft solvent parameters. Computational solvation models (COSMO-RS) predict tautomer stability. Nuclear Overhauser Effect (NOE) NMR in deuterated solvents quantifies enol vs. keto populations .

Q. What experimental designs are effective for determining substituent effects on the compound’s reactivity?

- Methodology : Design a Hammett plot using para-substituted aryl analogs. Measure reaction rates (e.g., nucleophilic addition) and correlate with σ⁺ constants. Controlled variables include temperature, solvent, and catalyst loading. Confounding factors (steric hindrance from mesityl) are isolated via comparative studies with less bulky substituents (e.g., phenyl) .

Q. How can computational modeling predict the thermal stability of this compound complexes?

- Methodology : Perform thermogravimetric analysis (TGA) coupled with Differential Scanning Calorimetry (DSC) to identify decomposition thresholds. Molecular Dynamics (MD) simulations (AMBER force field) model thermal motion and bond dissociation energies. Validate predictions by synthesizing stabilized derivatives (e.g., electron-withdrawing substituents) and comparing experimental TGA profiles .

Q. What role does this compound play in coordination chemistry, and how are its complexes characterized?

- Methodology : React with transition metals (e.g., Cu²⁺, Fe³⁺) in ethanol/water mixtures. Characterize complexes via:

- Magnetic susceptibility (Evans method) for metal oxidation states.

- Electron Paramagnetic Resonance (EPR) for Cu²⁺ geometry.

- Cyclic Voltammetry (CHI 760E potentiostat) to assess redox activity. Compare stability constants (log β) with Irving-Rossotti titrations .

Q. How can researchers design a robust literature review strategy for studying this compound?

- Methodology : Use keyword combinations ("this compound synthesis," "diketone applications") in PubMed, Reaxys, and SciFinder. Filter for peer-reviewed articles (2000–2025) and prioritize high-impact journals (e.g., J. Org. Chem.). Cross-reference patents (USPTO, Espacenet) for synthetic innovations. Track citations via Web of Science to identify foundational studies and emerging trends .

研一科研小白如何调研科研方向?如何找综述文章?中科院学长来手把手教你!| 如何确定研究方向 | 研一科研进展 | 研一迷茫24:29

Eigenschaften

IUPAC Name |

1-(2,4,6-trimethylphenyl)butane-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O2/c1-8-5-9(2)13(10(3)6-8)12(15)7-11(4)14/h5-6H,7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBZZDUHWYNESIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)C(=O)CC(=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60327164 | |

| Record name | 1-mesitylbutane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60327164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6450-57-3 | |

| Record name | 1-mesitylbutane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60327164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.